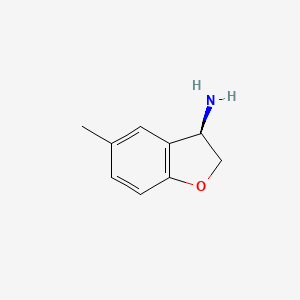
(3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This specific compound is characterized by the presence of a methyl group at the 5th position and an amine group at the 3rd position of the dihydrobenzofuran structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps including alkylation, cyclization, and amination. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H- 1benzothieno[3,2-e][1,4]diazepin-5-one : This compound shares structural similarities with (3R)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine but differs in its ring structure and functional groups .
- (3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium : Another structurally related compound with different functional groups and potential applications .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a methyl group and an amine group on the benzofuran ring
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(3R)-5-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
WGLRJXANNLVGSH-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OC[C@@H]2N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















